molecular formula C28H15FN2O3 B3006111 4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile CAS No. 866142-83-8

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile

Katalognummer B3006111
CAS-Nummer: 866142-83-8
Molekulargewicht: 446.437
InChI-Schlüssel: ZNUCKXWUCRGMHX-PKNBQFBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile" is a heterocyclic compound that appears to be related to the class of compounds synthesized in the studies provided. Although the exact compound is not directly mentioned in the abstracts, the papers discuss the synthesis of related heterocyclic compounds with potential anti-cancer activities. These compounds are characterized by the presence of a pyridine ring, which is a common feature in many pharmaceuticals due to its nitrogen-containing heterocyclic structure, contributing to the compound's reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of related compounds involves the reaction of multi-functionalized starting materials. In the first paper, 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) reacts with 2-cyanoethanethioamide to produce a bis-heterocyclic compound with potential anti-cancer properties . Similarly, the second paper describes the synthesis of a dihydropyridine derivative by reacting benzothiophene-2-carbaldehyde with 2-cyanoethanethioamide . These reactions typically involve the formation of carbon-nitrogen bonds and the cyclization of the pyridine ring, which are key steps in constructing the complex molecular architecture of these compounds.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like those mentioned in the papers is elucidated using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry. These techniques provide information about the functional groups, the molecular framework, and the molecular weight of the synthesized compounds, respectively. The presence of the pyridine ring and additional substituents like phenyl groups and nitriles contribute to the unique chemical behavior of these molecules .

Chemical Reactions Analysis

The synthesized compounds exhibit reactivity towards various active-hydrogen containing compounds and halogen-containing reagents, leading to the formation of new heterocyclic derivatives. For instance, the reaction with active-hydrogen containing compounds can yield amino-thieno[2,3-b]pyridine derivatives, while the reaction with halogen-containing reagents can afford thieno[2,3-b]pyridine derivatives . These reactions expand the chemical diversity of the synthesized compounds and may enhance their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. The presence of multiple aromatic rings, nitrile groups, and heteroatoms such as sulfur and nitrogen can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's potential as a pharmaceutical agent, as they determine how the compound interacts with biological systems and how it can be processed in the body. The anti-cancer activities of these compounds suggest that they may interact with specific biological targets, which is often related to their chemical structure and properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Synthetic Approaches and Derivative Formation : Research demonstrates the synthesis of novel pyrazole-4-carbonitrile derivatives through aldol condensation and reactions with 1,2- and 1,3-binucleophiles, creating a range of substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).
  • Characterization and Structural Analysis : The crystal structure determination of similar compounds provides insights into their molecular configuration and bonding. This information is crucial for understanding the chemical behavior and potential applications of such compounds (Moustafa & Girgis, 2007).

Biological and Pharmacological Activities

  • Antimicrobial and Anticancer Properties : Studies reveal the synthesis of pyridine derivatives that exhibit significant antimicrobial and anticancer activities, highlighting their potential in medical and pharmaceutical research (Elewa et al., 2021).
  • Potential as Phosphodiesterase 3 Inhibitors : Research on pyridine derivatives indicates their capacity to inhibit phosphodiesterase 3, suggesting potential applications in treating diseases related to the enzyme's activity (Abadi et al., 2009).

Material Science and Analytical Chemistry

  • Advanced Material Synthesis : The creation of binary solids with phenolic coformers, involving pyridine derivatives, points to applications in the field of material science, especially for non-linear optical (NLO) applications (Draguta et al., 2015).
  • Analytical Techniques for Compound Characterization : The use of techniques like X-ray diffraction and NMR in the analysis of pyridine derivatives serves as a model for analytical approaches in chemical research, essential for the characterization of novel compounds (Chen et al., 2012).

Eigenschaften

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H15FN2O3/c29-21-8-4-1-5-16(21)9-11-22-20(14-30)25(17-10-12-23-24(13-17)34-15-33-23)26-27(31-22)18-6-2-3-7-19(18)28(26)32/h1-13H,15H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUCKXWUCRGMHX-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC=CC=C5F)C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC=CC=C5F)C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.